molecular formula C24H17ClN2O3 B11129398 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129398
M. Wt: 416.9 g/mol
InChI Key: QEMMJMNSQQJUTP-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This process can be carried out under mild reaction conditions, often using a palladium/copper-catalyzed cross-coupling reaction of terminal propargylamines with aromatic and heteroaromatic acyl chlorides .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar compounds to 1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other heterocyclic compounds with similar ring structures. These compounds may share some properties but differ in their specific functional groups or substituents, which can affect their reactivity and applications. Examples of similar compounds include:

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17ClN2O3/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(25)12-15)27(24(29)23(20)30-18)19-11-14(2)8-9-26-19/h3-12,21H,1-2H3

InChI Key

QEMMJMNSQQJUTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)Cl

Origin of Product

United States

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